N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide
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Overview
Description
N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a pyridine ring and a cyclohexane carboxamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide typically involves the reaction of 5-methyl-2-aminopyridine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines in vitro.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can interfere with various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- N-[(5-methyl-2-pyridinyl)carbamothioyl]-4-nitrobenzamide
Uniqueness
N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide is unique due to its cyclohexane carboxamide moiety, which imparts distinct physicochemical properties compared to its analogs. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVJJPDJPHMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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